

Application Notes and Protocols for Ceftibuten-Impregnated Agar in Antimicrobial Susceptibility Testing

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Compound of Interest

Compound Name: *Ceftibuten*

Cat. No.: *B193870*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical data for the development and utilization of **ceftibuten**-impregnated agar in antimicrobial susceptibility testing (AST). The methodologies outlined adhere to established standards, ensuring accuracy and reproducibility in determining the susceptibility of bacterial isolates to **ceftibuten**.

Introduction

Ceftibuten is an orally administered, third-generation cephalosporin antibiotic effective against a range of Gram-negative bacteria. Accurate determination of its in vitro activity against clinical isolates is crucial for guiding therapeutic decisions and for surveillance of antimicrobial resistance. This document describes two standard methods for susceptibility testing using **ceftibuten**-impregnated agar: the agar dilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method.

Data Presentation

The following tables summarize the essential quantitative data for **ceftibuten** susceptibility testing, including quality control ranges and interpretive criteria as established by the Clinical and Laboratory Standards Institute (CLSI).

Table 1: Quality Control (QC) Ranges for **Ceftibuten** MIC Determination by Broth Microdilution

| Quality Control Strain | ATCC Number | Ceftibuten MIC Range (µg/mL) |
|------------------------|-------------|------------------------------|
| Escherichia coli | 25922 | 0.12 - 0.5 |
| Klebsiella pneumoniae | 700603 | 0.25 - 1 |

Data sourced from CLSI M100 documents.[\[1\]](#)[\[2\]](#)

Table 2: Quality Control (QC) Ranges for **Ceftibuten**-Avibactam MIC Determination by Broth Microdilution

| Quality Control Strain | ATCC Number | Ceftibuten-Avibactam MIC Range (µg/mL) (Avibactam at a fixed concentration of 4 µg/mL) |
|------------------------|-------------|--|
| Escherichia coli | 25922 | 0.016/4 - 0.12/4 |
| Escherichia coli | NCTC 13353 | 0.03/4 - 0.12/4 |
| Klebsiella pneumoniae | 700603 | 0.06/4 - 0.25/4 |
| Klebsiella pneumoniae | BAA-1705 | 0.03/4 - 0.25/4 |
| Klebsiella pneumoniae | BAA-2814 | 0.12/4 - 0.5/4 |

These ranges were approved by the CLSI Subcommittee on Antimicrobial Susceptibility Testing in January 2022.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 3: Interpretive Criteria for **Ceftibuten** Disk Diffusion Susceptibility Testing

| Disk Content | Zone Diameter (mm) - Susceptible | Zone Diameter (mm) - Intermediate | Zone Diameter (mm) - Resistant | Corresponding MIC (µg/mL) - Susceptible | Corresponding MIC (µg/mL) - Resistant |
|--------------|----------------------------------|-----------------------------------|--------------------------------|---|---------------------------------------|
| 30 µg | ≥ 21 | 18 - 20 | ≤ 17 | ≤ 8.0 | ≥ 32 |

A multilaboratory study concluded that for quality control, *Escherichia coli* ATCC 25922 should produce zones of 29 to 35 mm in diameter.[\[6\]](#)[\[7\]](#)

Experimental Protocols

Protocol 1: Preparation of Ceftibuten-Impregnated Agar for MIC Determination (Agar Dilution Method)

This protocol describes the preparation of agar plates containing serial twofold dilutions of **ceftibuten** to determine the MIC of bacterial isolates.[\[8\]](#)[\[9\]](#)

Materials:

- **Ceftibuten** analytical standard powder
- Mueller-Hinton Agar (MHA) powder[\[10\]](#)[\[11\]](#)
- Sterile deionized water
- Sterile petri dishes (100 x 100 mm)
- Water bath
- Sterile tubes and pipettes

Procedure:

- Prepare **Ceftibuten** Stock Solution: Prepare a stock solution of **ceftibuten** at a concentration of at least 1,000 µg/mL or 10 times the highest concentration to be tested.[\[12\]](#)
- Prepare Mueller-Hinton Agar: Prepare MHA according to the manufacturer's instructions. Sterilize by autoclaving and cool in a water bath to 50-55°C.[\[10\]](#) The final pH of the medium should be between 7.2 and 7.4 at room temperature.[\[13\]](#)
- Prepare Serial Dilutions: Create a series of twofold dilutions of the **ceftibuten** stock solution in sterile deionized water.

- Impregnate the Agar: Add the appropriate volume of each **ceftibuten** dilution to molten MHA to achieve the desired final concentrations. For example, add 1 part of a 10x **ceftibuten** solution to 9 parts of molten agar. Mix gently but thoroughly to ensure homogeneity.
- Pour the Plates: Pour the **ceftibuten**-impregnated agar into sterile petri dishes to a uniform depth of 4 mm.[\[11\]](#)[\[12\]](#)[\[13\]](#) Allow the agar to solidify at room temperature on a level surface.
- Quality Control: Prepare a control plate containing no **ceftibuten**.
- Storage: Use the plates immediately or store them in sealed plastic bags at 2-8°C for up to five days.[\[12\]](#)[\[14\]](#)

Protocol 2: Performance of the Agar Dilution Susceptibility Test

Materials:

- Prepared **ceftibuten**-impregnated agar plates
- Bacterial isolates for testing
- Quality control strains (e.g., E. coli ATCC 25922)
- Tryptic Soy Broth or other suitable broth medium
- 0.5 McFarland turbidity standard[\[11\]](#)[\[15\]](#)
- Sterile cotton swabs
- Inoculator (optional)
- Incubator

Procedure:

- Prepare Inoculum: From a pure 18-24 hour culture, select 3-5 well-isolated colonies and suspend them in a suitable broth medium.[\[12\]](#) Adjust the turbidity of the bacterial suspension

to match the 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.[9][12]

- **Inoculate Plates:** Within 15 minutes of standardization, inoculate the prepared agar plates. [12] This can be done by spotting a standardized volume of the inoculum onto the agar surface, delivering a final concentration of approximately 10^4 CFU per spot.[8][12] The control plate without antibiotic should be inoculated first.
- **Incubation:** Allow the inoculum spots to dry completely before inverting the plates. Incubate at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.[8]
- **Reading and Interpreting Results:** After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of **ceftibuten** that completely inhibits visible growth of the organism.[8][9][16] The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints.[16][17]

Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Testing

This method involves placing a paper disk impregnated with a standardized amount of **ceftibuten** onto an agar plate inoculated with the test organism.[15][18][19]

Materials:

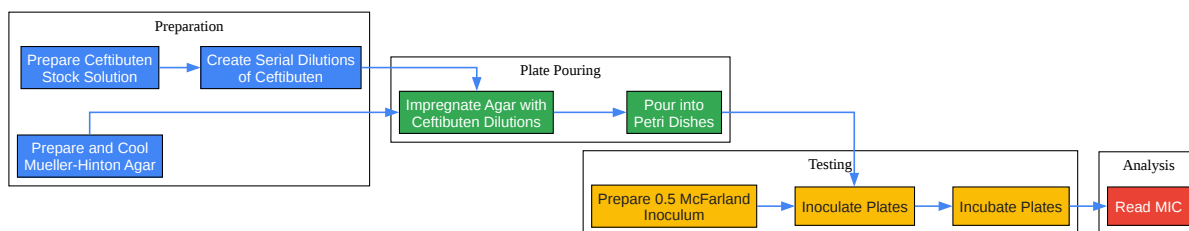
- Mueller-Hinton Agar plates (100 mm or 150 mm)
- **Ceftibuten** disks (30 μg)
- Bacterial isolates for testing
- Quality control strains (e.g., E. coli ATCC 25922)
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Forceps or disk dispenser

- Incubator
- Ruler or caliper

Procedure:

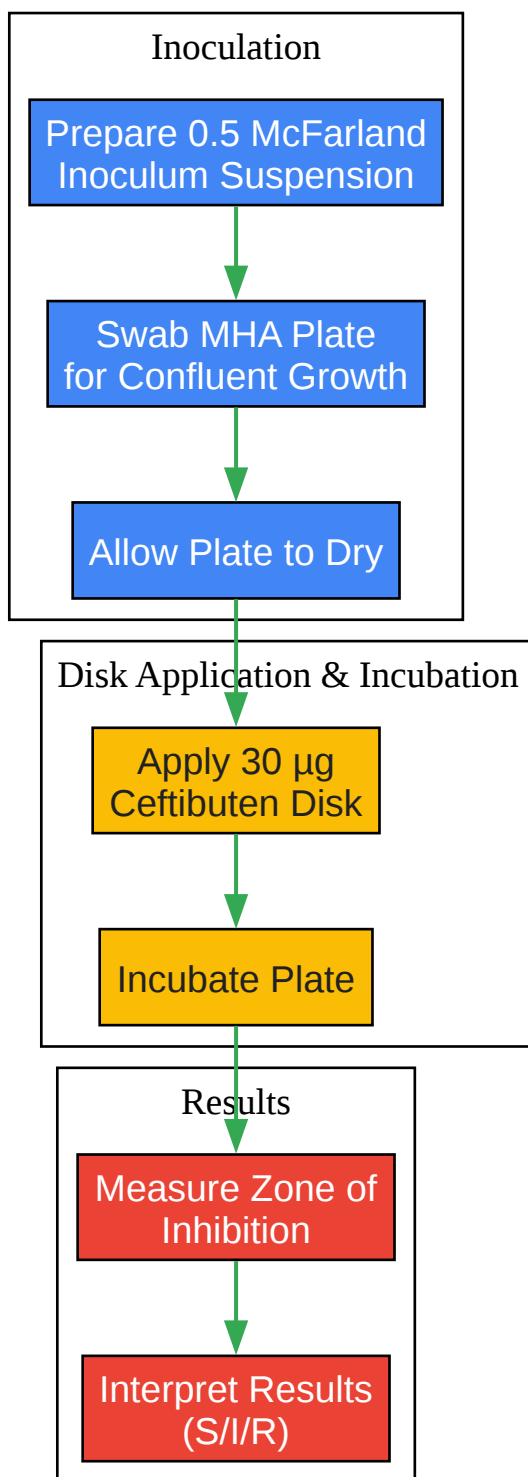
- Prepare Inoculum: Prepare the inoculum as described in Protocol 2, step 1.
- Inoculate Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.^{[11][15]} Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.^{[15][19]} Swab the rim of the agar as well.^[15]
- Allow to Dry: Let the inoculated plate sit with the lid slightly ajar for 3-5 minutes, but no more than 15 minutes, to allow the surface to dry.^{[20][21]}
- Apply **Ceftibuten** Disks: Aseptically apply the 30 µg **ceftibuten** disks to the surface of the inoculated agar plate using sterile forceps or a disk dispenser.^[15] Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.^{[13][15][21]} Gently press each disk to ensure complete contact with the agar surface.^{[11][15]}
- Incubation: Invert the plates and incubate at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter using a ruler or caliper.^[20]
- Interpret Results: Compare the measured zone diameters to the interpretive criteria in Table 3 to determine if the isolate is susceptible, intermediate, or resistant to **ceftibuten**.

Visualizations



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Caption: Workflow for Agar Dilution MIC Testing.



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Caption: Workflow for Kirby-Bauer Disk Diffusion Testing.

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